Clindamycin Impurity 16
Description
Structure
2D Structure
Properties
CAS No. |
1123211-66-4 |
|---|---|
Molecular Formula |
C32H59ClN2O6S |
Molecular Weight |
635.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate |
InChI |
InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22-,23+,24-,26+,27+,28-,29+,30+,32+/m0/s1 |
InChI Key |
RGULCXDJBDOAKJ-JOHJURLNSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Tetradecanoate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Clindamycin Myristate
Synthetic Pathways for Clindamycin (B1669177) Ester Derivatives
The synthesis of clindamycin esters, including the myristate derivative, can be approached through chemical and enzymatic pathways. These methods aim to achieve regioselective acylation, primarily at the 2-hydroxyl group of clindamycin, to form the desired ester.
Chemical Esterification: A common method for synthesizing clindamycin esters involves the reaction of clindamycin with an activated form of the corresponding fatty acid, such as an acyl chloride (e.g., myristoyl chloride), in the presence of a suitable base and solvent. To achieve regioselectivity and prevent side reactions at other hydroxyl groups and the secondary amine, protection of the 3- and 4-hydroxyl groups of the sugar moiety is often a necessary preliminary step. This can be accomplished by forming a cyclic acetal, for instance, using 2,2-dimethoxypropane (B42991) to create the 3,4-O-isopropylidene derivative of clindamycin. researchgate.net Following protection, the esterification is carried out, and the protecting group is subsequently removed under acidic conditions to yield the final clindamycin ester. The reaction kinetics of such multi-step syntheses are complex and depend on factors such as the concentration of reactants, temperature, and the nature of the solvent and base used.
Enzymatic Esterification: An alternative and more regioselective approach is the use of lipases as biocatalysts. Lipase-catalyzed esterification offers the advantage of proceeding under mild conditions and often without the need for protecting groups, leading to higher yields and a cleaner product profile. researchgate.netnih.gov For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been shown to be highly effective in the regioselective acylation of the 2-hydroxyl group of clindamycin. researchgate.netnih.gov The reaction rate in such enzymatic syntheses typically follows Michaelis-Menten kinetics, where the rate is dependent on the concentrations of both the clindamycin substrate and the acyl donor. researchgate.net The kinetics can be influenced by the solvent, with non-polar solvents like toluene (B28343) often being preferred. researchgate.netnih.gov
The general rate of esterification for straight-chain fatty acids is relatively constant, suggesting that the kinetics for myristic acid esterification would be comparable to that of other similar fatty acids under the same conditions. sciencemadness.org
Optimizing the synthesis of clindamycin myristate involves careful control of reaction parameters to maximize the yield of the desired 2-ester and minimize the formation of impurities.
In chemical synthesis , the choice of solvent, base, and reaction temperature is critical. For instance, in the synthesis of related clindamycin esters, pyridine (B92270) has been used as both a solvent and a base. researchgate.net The purity of the final product is enhanced by purification techniques such as crystallization.
For enzymatic synthesis , optimization focuses on parameters such as the choice of lipase, the solvent system, the molar ratio of reactants, and the temperature. Studies on the synthesis of other fatty acid esters of clindamycin have shown that a high conversion rate (over 90%) can be achieved by optimizing these conditions. researchgate.netnih.gov The use of immobilized enzymes also facilitates easier separation from the reaction mixture, thereby improving the purity of the final product and allowing for the reuse of the biocatalyst. nih.govmdpi.com
High-performance liquid chromatography (HPLC) is a key analytical tool for monitoring the progress of the reaction and assessing the purity of the final product, allowing for the fine-tuning of conditions to optimize the yield. researchgate.netscirp.org
Precursor Compounds and Starting Materials in Myristate Synthesis
The primary precursors for the synthesis of clindamycin myristate are:
Clindamycin: This can be in the form of clindamycin hydrochloride, which is a common starting material. researchgate.netgoogle.com
Myristic Acid or its activated derivative: For chemical synthesis, myristoyl chloride is a likely acylating agent. conicet.gov.ar In enzymatic synthesis, myristic acid itself or a simple ester thereof can be used. nih.gov
The synthesis may also involve other reagents such as:
Protecting group reagents (e.g., 2,2-dimethoxypropane). researchgate.net
Acid catalysts for deprotection (e.g., hydrochloric acid). researchgate.net
Bases for chemical synthesis (e.g., pyridine or triethylamine). researchgate.net
Solvents (e.g., acetone, chloroform, toluene). researchgate.netnih.gov
The purity of these starting materials is crucial, as impurities in the precursors can lead to the formation of related substances in the final product. For example, the presence of other fatty acids in the myristic acid precursor could lead to the formation of other clindamycin esters. conicet.gov.ar
Characterization of Synthetic Intermediates and Final Product
The structural elucidation and confirmation of synthetic intermediates and the final clindamycin myristate product are accomplished using a combination of spectroscopic and chromatographic techniques.
Clindamycin Myristate has been characterized using the following methods:
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of clindamycin myristate is 635.34 g/mol . researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is commonly used, and tandem MS (MS/MS) helps in elucidating the structure by analyzing fragment ions. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group, hydroxyl groups, and the amide linkage. nih.govconicet.gov.ar
A key intermediate in some synthetic routes is 3,4-O-isopropylidene-clindamycin . This protected form of clindamycin can also be characterized by the same techniques to confirm the successful protection of the hydroxyl groups before the esterification step. simsonpharma.com
The table below summarizes the key characterization data for Clindamycin Myristate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Techniques |
| Clindamycin Myristate | C32H59ClN2O6S | 635.34 | MS, 1H NMR, 13C NMR, IR |
This table is interactive. Click on the headers to sort.
Impurity Profiling and Identification in Clindamycin Myristate Synthesis
Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. The synthesis of clindamycin myristate can lead to the formation of several process-related and degradation impurities.
Clindamycin myristate itself has been identified as an impurity in the production of clindamycin palmitate. nih.govconicet.gov.ar This occurs when the palmitic acid or palmitoyl (B13399708) chloride used in the synthesis of clindamycin palmitate is contaminated with myristic acid or its derivatives. conicet.gov.ar
Conversely, when synthesizing clindamycin myristate, the presence of other fatty acids in the myristoyl chloride starting material will lead to the formation of other clindamycin fatty acid esters as impurities. The most probable of these is clindamycin palmitate .
Other potential impurities that could arise during the synthesis of clindamycin myristate, by analogy to the impurities found in clindamycin palmitate synthesis, include:
Unreacted starting materials: Residual clindamycin and myristic acid.
Other Clindamycin Esters: If the myristic acid precursor contains other fatty acids (e.g., lauric acid, pentadecanoic acid, stearic acid), the corresponding clindamycin esters will be formed (clindamycin laurate, clindamycin pentadecanoate, clindamycin stearate). nih.govconicet.gov.ar
Positional Isomers: Incomplete regioselectivity during esterification could lead to the formation of clindamycin myristate 3-isomer or 4-isomer, although the 2-ester is generally favored. nih.govconicet.gov.ar
Epimers: Epimerization at the C-7 position could lead to the formation of 7-epiclindamycin myristate. nih.govconicet.gov.ar
Related Compounds: If the starting clindamycin contains lincomycin (B1675468) (its precursor), lincomycin myristate could be formed as an impurity. nih.govconicet.gov.ar
Oxidation Products: Oxidation of the sulfur atom can lead to the formation of clindamycin myristate sulfoxide (B87167) isomers. nih.govconicet.gov.ar
The identification and quantification of these impurities are typically performed using chromatographic methods, particularly HPLC , often coupled with mass spectrometry (HPLC-MS) for definitive identification. nih.govresearchgate.net
The table below lists some of the potential impurities in Clindamycin Myristate synthesis.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Clindamycin | 18323-44-9 | C18H33ClN2O5S | 424.98 |
| Myristic Acid | 544-63-8 | C14H28O2 | 228.37 |
| Clindamycin Palmitate | 36688-78-5 | C34H63ClN2O6S | 663.40 |
| Clindamycin Laurate | 763863-68-9 | C30H55ClN2O6S | 607.29 |
| Clindamycin Stearate | 1123211-70-0 | C36H67ClN2O6S | 691.44 |
| Lincomycin | 154-21-2 | C18H34N2O6S | 406.54 |
This table is interactive. Click on the headers to sort.
2 Formation Mechanisms of Impurities during Synthesis and Storage
The purity of an active pharmaceutical ingredient (API) like clindamycin myristate is critical to its quality and efficacy. Impurities can arise from various sources, including the synthetic process and degradation during storage. daicelpharmastandards.com Understanding the formation mechanisms of these impurities is essential for developing control strategies to ensure the drug product meets stringent regulatory standards.
Impurities Formed During Synthesis
The synthesis of clindamycin myristate involves the esterification of clindamycin with myristic acid or a reactive derivative. Impurities generated during this process are often related to the starting materials, intermediates, or side reactions.
Lincomycin and Related Esters : Clindamycin is a semi-synthetic antibiotic derived from lincomycin. wikipedia.org The primary synthesis step involves the chlorination of the 7-hydroxyl group of lincomycin. wikipedia.orgchemrxiv.org If the starting material, lincomycin, is not fully converted or purified, it can be carried through the subsequent esterification step, resulting in the formation of lincomycin myristate as an impurity. Similarly, other lincomycin-related impurities in the starting material can lead to their corresponding myristate esters.
Epimerization : A significant impurity is the epimer of clindamycin, known as Clindamycin B or 7-epiclindamycin . google.com This impurity can form during the chlorination step of lincomycin synthesis, where the stereochemistry at the C-7 position inverts from the desired (R)-configuration to the (S)-configuration. google.com This epimerization can occur via an SN1-type reaction mechanism under certain process conditions. google.com If 7-epiclindamycin is present in the clindamycin base used for esterification, it will lead to the formation of epiclindamycin myristate . researchgate.net
Incomplete Esterification and Isomers : The esterification reaction itself can be a source of impurities. If the reaction does not go to completion, unreacted clindamycin will remain as a process-related impurity. Furthermore, while the 2-hydroxyl group of the sugar moiety is the target for myristoylation, side reactions can potentially occur at other hydroxyl positions, leading to the formation of positional isomers, such as clindamycin myristate 3-isomer or 4-isomer .
Related Fatty Acid Esters : The purity of the myristic acid used as a reagent is also crucial. Commercial fatty acids are often mixtures. If the myristic acid contains other fatty acids like lauric acid, palmitic acid, or stearic acid, their corresponding clindamycin esters (clindamycin laurate , clindamycin palmitate , clindamycin stearate ) can be formed as impurities. researchgate.net
Impurities Formed During Storage (Degradation)
Clindamycin myristate can degrade under various environmental conditions such as heat, light, humidity, and exposure to acidic or basic environments. saudijournals.comscirp.org Forced degradation studies are used to identify potential degradation pathways. saudijournals.comscirp.org
Hydrolysis : The most common degradation pathway for an ester like clindamycin myristate is hydrolysis. The ester bond is susceptible to cleavage, especially under acidic or basic conditions, breaking down the molecule into its constituent parts: clindamycin and myristic acid . wikipedia.orgsaudijournals.com This reaction is a primary concern for the stability of the drug product. Further hydrolysis of the amide bond, though less common, can lead to smaller degradation products. pharmaffiliates.com
Oxidation : The sulfide (B99878) (thioether) group in the clindamycin structure is susceptible to oxidation. researchgate.net This can lead to the formation of clindamycin myristate sulfoxide . google.com This oxidation can be promoted by exposure to air (oxygen) and certain storage conditions.
Other Degradation Pathways : While hydrolysis and oxidation are primary routes, other degradation reactions can occur under stress conditions. These can include demethylation, dechlorination, and hydroxylation of the clindamycin moiety. iwaponline.comnih.gov For instance, degradation can lead to the formation of dehydro clindamycin impurities. pharmaffiliates.com The stability of the drug is often pH-dependent, with significant degradation observed in strongly acidic or alkaline environments. saudijournals.comnih.gov
The control of these impurities is achieved through careful control of the synthetic process, purification of intermediates, and the establishment of appropriate storage and handling conditions for the final drug product. daicelpharmastandards.comchemicea.com
Table of Potential Impurities and their Formation Mechanisms
| Impurity Name | Formation Mechanism | Type |
| Lincomycin Myristate | Esterification of residual lincomycin starting material. | Synthesis |
| Epicindamycin Myristate | Esterification of 7-epiclindamycin, an isomer formed during synthesis. google.comresearchgate.net | Synthesis |
| Clindamycin | Incomplete esterification reaction or hydrolysis of the ester bond during storage. wikipedia.orgsaudijournals.com | Synthesis/Degradation |
| Myristic Acid | Hydrolysis of the ester bond during storage. saudijournals.com | Degradation |
| Clindamycin Myristate Sulfoxide | Oxidation of the thioether group in the clindamycin structure. researchgate.netgoogle.com | Degradation |
| Clindamycin Palmitate / Stearate | Esterification reaction with fatty acid impurities present in the myristic acid raw material. researchgate.net | Synthesis |
Prodrug Bioconversion and Enzymatic Hydrolysis Mechanisms of Clindamycin Myristate
Enzymatic Hydrolysis Pathways for Myristate Ester Activation
The activation of clindamycin (B1669177) myristate to its pharmacologically active form, clindamycin, is a critical step that relies on the enzymatic cleavage of the myristate ester bond. This process is primarily mediated by a class of enzymes known as esterases.
Esterases are ubiquitous hydrolytic enzymes that catalyze the cleavage of ester bonds, a reaction that is fundamental to the activation of many ester-based prodrugs. uobabylon.edu.iquomustansiriyah.edu.iq In the context of clindamycin myristate, these enzymes recognize the ester linkage and facilitate its hydrolysis, releasing the active clindamycin and myristic acid. google.com This enzymatic action is crucial as the ester prodrug itself is generally considered to be microbiologically inactive. pfizer.com The presence of esterases in various tissues and biological fluids, including the plasma, liver, and skin, ensures that the conversion of the prodrug to the active drug can occur systemically. uobabylon.edu.iqnih.gov The efficiency of this bioconversion can be influenced by the specific types of esterases present and their substrate specificity. mdpi.com
The rate at which clindamycin myristate is converted to active clindamycin is a key determinant of its pharmacokinetic profile. In vitro studies using various enzymatic systems are employed to characterize the kinetics of this ester cleavage. These systems often utilize purified esterases or tissue homogenates to simulate physiological conditions. The rate of hydrolysis is typically measured by monitoring the disappearance of the prodrug and the appearance of the parent drug over time.
Factors that can influence the kinetics of ester cleavage include the concentration of the enzyme, the concentration of the substrate (clindamycin myristate), pH, and temperature. mdpi.com For instance, the rate of hydrolysis generally increases with enzyme concentration until saturation is reached. The pH of the environment is also critical, as esterase activity is often optimal within a specific pH range. researchgate.net Temperature can also affect the reaction rate, with an increase in temperature generally leading to a faster reaction up to a certain point, beyond which the enzyme may become denatured. mdpi.com
In vitro kinetic data is essential for predicting the in vivo performance of the prodrug and for understanding how different physiological conditions might impact its activation.
Influence of Biological Media Components on Prodrug Hydrolysis Rates
The composition of the biological medium in which the hydrolysis of clindamycin myristate occurs can significantly impact the rate of bioconversion. uobabylon.edu.iq Biological fluids are complex mixtures of proteins, lipids, and other small molecules, many of which can interact with either the prodrug or the esterase enzymes, thereby modulating the hydrolysis rate.
Molecular Mechanisms of Esterase Recognition and Catalysis
The interaction between an esterase and its substrate, such as clindamycin myristate, is a highly specific process guided by the three-dimensional structures of both the enzyme's active site and the substrate molecule. The active site of an esterase contains a catalytic triad (B1167595) of amino acid residues, typically serine, histidine, and an acidic residue like aspartate or glutamate, which work in concert to hydrolyze the ester bond.
The process begins with the binding of the clindamycin myristate molecule into the active site of the esterase. This binding is facilitated by a combination of hydrophobic and electrostatic interactions. The orientation of the prodrug within the active site is critical for placing the ester bond in close proximity to the catalytic residues.
The catalytic mechanism generally proceeds via a two-step process:
Acylation: The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond in clindamycin myristate. This forms a tetrahedral intermediate, which then collapses, leading to the release of the alcohol portion of the ester (the active clindamycin) and the formation of an acyl-enzyme intermediate, where the myristoyl group is covalently attached to the serine residue.
Deacylation: A water molecule then enters the active site and, activated by the histidine residue, acts as a nucleophile to attack the acyl-enzyme intermediate. This results in the hydrolysis of the acyl-enzyme bond, releasing the myristic acid and regenerating the free enzyme, which is then ready to catalyze another reaction.
The efficiency of this catalytic process is influenced by the steric and electronic properties of the ester prodrug. uobabylon.edu.iq
Comparative Bioconversion Analysis of Clindamycin Myristate versus other Clindamycin Esters (e.g., Palmitate, Phosphate)
The rate of bioconversion of a clindamycin prodrug to its active form is significantly influenced by the nature of the ester group. Different ester derivatives of clindamycin, such as the palmitate and phosphate (B84403) esters, exhibit distinct hydrolysis kinetics.
Clindamycin Palmitate: This ester is another lipophilic prodrug of clindamycin. orientjchem.org Like the myristate ester, its hydrolysis is catalyzed by esterases. nih.gov The longer alkyl chain of palmitic acid compared to myristic acid can affect its solubility and interaction with esterases, potentially leading to different hydrolysis rates. Generally, the enzymatic hydrolysis of such fatty acid esters is a key step for the release of the active drug. mdpi.comresearchgate.net
Clindamycin Phosphate: In contrast to the fatty acid esters, clindamycin phosphate is a water-soluble prodrug. researchgate.net Its bioconversion to active clindamycin is not mediated by esterases but by a different class of enzymes called phosphatases, particularly alkaline phosphatases, which are abundant in the intestine and other tissues. researchgate.netresearchgate.net The hydrolysis of the phosphate ester is generally rapid in vivo. nih.govresearchgate.net This difference in the activating enzyme class leads to different pharmacokinetic profiles and potential sites of activation within the body compared to the myristate and palmitate esters. nih.govresearchgate.net
The choice of ester promoiety is a critical design element in prodrug development, as it allows for the modulation of physicochemical properties and the control over the rate and site of drug release. uobabylon.edu.iq
Molecular and Cellular Pharmacodynamics of the Active Moiety Clindamycin
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
Clindamycin's primary mode of action is the disruption of bacterial protein synthesis. drugbank.com This is achieved through a specific and high-affinity interaction with the bacterial ribosome, which effectively halts the elongation of polypeptide chains. nih.gov
Clindamycin (B1669177) selectively binds to the large 50S subunit of the bacterial ribosome. nih.govmdpi.comstudy.com This interaction is reversible and is the foundational step in its inhibitory process. nih.gov By binding to the 50S subunit, clindamycin obstructs key processes in translation, including the assembly of the ribosome and the elongation of the nascent peptide chain. patsnap.comdrugbank.com This binding occurs within a critical functional region of the ribosome known as the peptidyl transferase center (PTC), the site where peptide bond formation is catalyzed. mdpi.comrcsb.orgnih.gov
The binding site for clindamycin is located on the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit. drugbank.comnih.govpatsnap.com Chemical footprinting and structural studies have identified that the drug's interaction is primarily confined to the peptidyl transferase loop within domain V of the 23S rRNA. nih.govoup.com
Specific nucleotides within the 23S rRNA are crucial for this interaction. Clindamycin forms a network of hydrogen bonds and van der Waals contacts with these nucleotides. rcsb.org Key interactions identified through structural and footprinting analyses include:
A2058 and A2059: These nucleotides are located near the entrance of the peptide exit tunnel and are protected by clindamycin binding. nih.govrcsb.orgresearchgate.net
A2451: This nucleotide, located within the A-site of the catalytic center, is strongly protected by the drug. nih.govoup.comresearchgate.net
G2505: This P-site nucleotide is also strongly protected. rcsb.orgnih.govoup.comresearchgate.net
Other nucleotides: Additional contacts can include A2503, C2452, and U2506. rcsb.org
The table below summarizes the key nucleotide interactions between clindamycin and the E. coli 23S rRNA.
| Nucleotide | Location/Role in Ribosome | Type of Interaction with Clindamycin | Reference |
| A2058 | Peptidyl transferase center, exit tunnel | Hydrogen bond, Protection from chemical probes | rcsb.orgnih.govresearchgate.net |
| A2059 | Peptidyl transferase center, exit tunnel | Hydrogen bond, Protection from chemical probes | rcsb.orgnih.govresearchgate.net |
| A2451 | A-site of the peptidyl transferase center | Protection from chemical probes | nih.govoup.comresearchgate.net |
| G2505 | P-site of the peptidyl transferase center | Hydrogen bond, Protection from chemical probes | rcsb.orgnih.govresearchgate.net |
| A2503 | Peptidyl transferase center | Hydrogen bond | rcsb.org |
| C2452 | Peptidyl transferase center | van der Waals contact | rcsb.org |
| U2506 | Peptidyl transferase center | van der Waals contact | rcsb.org |
Mechanistic Elucidation of Peptide Bond Formation Interference and Translocation Inhibition
Clindamycin's binding to the ribosome disrupts protein synthesis by interfering with several key steps. It sterically hinders the proper positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site), which is essential for the formation of peptide bonds. rcsb.orgresearchgate.net This interference effectively blocks the peptidyl transferase reaction, the core catalytic step of protein elongation. study.combasicmedicalkey.com
Kinetic studies reveal a more complex mechanism than simple competitive inhibition. nih.govresearchgate.net Clindamycin appears to engage in a two-step binding process. Initially, it transiently and competitively interacts with the A-site, forming an encounter complex (CI). nih.govresearchgate.net This complex then slowly isomerizes to a tighter, more stable complex (C*I), where the drug is positioned closer to the P-site. nih.govresearchgate.netnih.gov In this final state, while peptide bond formation may still occur, it proceeds at a significantly reduced rate. researchgate.netnih.gov This dual interference with both the A-site and P-site functions also leads to the inhibition of translocation, the process where the ribosome moves along the mRNA, thereby halting the entire elongation cycle. patsnap.compatsnap.combasicmedicalkey.comyoutube.com
Structural Biology of Ribosome-Antibiotic Complexes
The precise molecular interactions between clindamycin and the ribosome have been elucidated through high-resolution structural biology techniques. These methods provide a static yet detailed snapshot of the drug bound to its target site.
X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in visualizing the clindamycin-ribosome complex at atomic or near-atomic resolution. pnas.orgnih.gov These studies have confirmed that clindamycin binds within the peptidyl transferase center at the entrance of the nascent peptide exit tunnel. rcsb.orgpnas.org
A crystal structure of clindamycin bound to the E. coli ribosome (PDB ID: 4v7v) revealed the specific orientation of the drug. rcsb.org The galactose sugar moiety of clindamycin forms hydrogen bonds with nucleotides such as A2058, A2059, and A2503, while the hydrophobic pyrrolidinyl propyl group makes van der Waals contacts with C2452 and U2506. rcsb.org The bridging amine group of the drug can also form a hydrogen bond with G2505. pnas.org Cryo-EM studies have further refined these models, providing high-resolution views of clindamycin and other lincosamides bound to the ribosome, confirming the high degree of structural conservation in their binding modes. nih.govresearchgate.net These structural insights explain how clindamycin sterically clashes with the incoming aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation. rcsb.orgpnas.org
Computational methods, including molecular docking and simulation, complement experimental structural data by providing insights into the dynamics and energetics of the clindamycin-ribosome interaction. nih.gov Molecular modeling confirms the kinetic and chemical footprinting results, supporting a complex mode of action beyond simple competitive inhibition. nih.govresearchgate.net
Quantum mechanical studies have investigated the conformational landscape of clindamycin, explaining the different orientations observed in various crystal structures. nih.gov These studies suggest that the most stable conformer is stabilized by an intramolecular hydrogen bond and that charge transfer between the drug's distinct chemical moieties influences its stability and binding. nih.gov Simulation studies help to predict binding affinities and rationalize the effects of ribosomal mutations that confer resistance. These computational approaches are valuable for understanding the key determinants of drug binding and for guiding the design of new antibiotics that can overcome resistance mechanisms.
Mechanisms of Action Beyond Direct Ribosomal Inhibition (e.g., anti-inflammatory properties at a molecular level)
While the primary mechanism of action for clindamycin is the inhibition of bacterial protein synthesis, there is substantial evidence that it also possesses significant anti-inflammatory properties. nih.gov These effects are crucial to its therapeutic efficacy, particularly in dermatological conditions. The anti-inflammatory actions of clindamycin are multifaceted and occur at a molecular level.
Research indicates that clindamycin can modulate the host's immune response by decreasing the production of pro-inflammatory cytokines. nih.gov Specifically, it has been shown to reduce the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov These cytokines are key mediators of inflammation.
In addition to its effects on cytokines, clindamycin also mitigates oxidative stress by reducing reactive oxygen species (ROS). nih.gov Oxidative stress is a significant contributor to inflammatory processes. By limiting ROS, clindamycin helps to control inflammation and subsequent tissue damage. nih.gov
The anti-inflammatory and antibacterial effects of clindamycin are complementary. By inhibiting the growth of bacteria such as Cutibacterium acnes, clindamycin reduces the bacterial load, which in turn diminishes the inflammatory response triggered by the bacteria. nih.gov
Table 1: Summary of Anti-inflammatory Effects of Clindamycin
| Molecular Target | Effect of Clindamycin | Reference |
| Pro-inflammatory Cytokines | Reduction of IL-1β, IL-6, and TNF-α | nih.gov |
| Reactive Oxygen Species (ROS) | Reduction of oxidative stress | nih.gov |
Advanced Pharmaceutical Formulations and Drug Delivery Systems Incorporating Clindamycin Myristate
Design and Preparation Methodologies for Novel Delivery Systems
The inherent lipophilicity of clindamycin (B1669177) myristate makes it a suitable candidate for incorporation into various lipid-based and polymeric nanocarriers. These systems are designed to overcome the barrier properties of the skin and deliver the drug to the desired site of action.
Liposomal Encapsulation of Clindamycin Myristate
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. mdpi.com For lipophilic compounds like clindamycin myristate, they can be incorporated within the lipid bilayer itself.
The conventional method for preparing liposomes is the lipid film hydration technique . nih.gov This involves dissolving the lipids, such as phospholipids (B1166683) and cholesterol, in an organic solvent. The solvent is then evaporated to form a thin lipid film on the wall of a flask. The film is subsequently hydrated with an aqueous phase, leading to the spontaneous formation of multilamellar vesicles. nih.gov To achieve a more uniform size distribution, these vesicles can be downsized by techniques like sonication or extrusion. nih.gov
The composition of the liposomes, particularly the ratio of cholesterol to phospholipid, is a critical factor influencing their physicochemical properties and stability. nih.gov Studies on the related compound, clindamycin phosphate (B84403), have shown that varying this molar ratio affects entrapment efficiency, particle size, and the ability of the liposome (B1194612) to retain the drug. nih.govresearchgate.net Furthermore, imparting a charge to the liposome surface, for instance by including cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane chloride salt (DOTAP), can enhance stability and skin permeation. mdpi.comnih.gov
Nanocarrier Systems (e.g., polymeric nanoparticles, solid lipid nanoparticles, nanoemulsions)
Nanocarrier systems offer a versatile platform for the delivery of clindamycin myristate, with each type presenting unique advantages.
Polymeric Nanoparticles (PNPs): These are solid colloidal particles made from biodegradable and biocompatible polymers. ujpronline.com An oil-in-water (o/w) emulsification solvent evaporation method is commonly used for their preparation. nih.gov In this method, a polymer such as poly(lactic-co-glycolic acid) (PLGA) and the drug are dissolved in a water-immiscible organic solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant. The subsequent evaporation of the organic solvent leads to the formation of solid nanoparticles. nih.govgoogle.com The surface properties of these nanoparticles can be modified, for instance by incorporating cationic polymers like polyethylenimine (PEI), to enhance interaction with negatively charged biological membranes. ujpronline.comnih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids. mdpi.comdovepress.com A common preparation method is the melt emulsification technique combined with sonication. researchgate.net This involves melting the lipid phase (solid lipid or a mixture of solid and liquid lipids) and dispersing the drug within it. This molten lipid phase is then added to a hot aqueous surfactant solution and homogenized to form a coarse emulsion. High-energy processes like ultrasonication are then applied to reduce the particle size to the nanometer range. researchgate.net
Nanoemulsions: These are kinetically stable, transparent or translucent oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes typically in the range of 20-200 nm. nanomedicine-rj.comnanomedicine-rj.com They are often prepared using high-energy methods like high-pressure homogenization or ultrasonication, which apply disruptive forces to break down large droplets into smaller ones. nanomedicine-rj.com Low-energy methods, such as phase inversion temperature (PIT) or self-emulsification, can also be employed. nanomedicine-rj.com The oil phase of the nanoemulsion is a key component for solubilizing lipophilic drugs like clindamycin myristate. nanomedicine-rj.com
Microemulsions and Other Colloidal Dispersions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. ujpronline.comnih.gov Unlike nanoemulsions, they form spontaneously or with minimal agitation and are characterized by their transparency and low viscosity. nih.govresearchgate.net The presence of surfactants and cosurfactants reduces the interfacial tension between the oil and water phases to a very low value, facilitating the formation of finely dispersed droplets, typically in the size range of 5-100 nm. nih.gov These formulations have been shown to enhance the skin permeation of various drugs. google.comitmedicalteam.pl
Other colloidal dispersions, such as niosomes, which are vesicles formed from non-ionic surfactants, have also been explored for the delivery of clindamycin derivatives. researchgate.netnih.gov The film hydration method, similar to that used for liposomes, is a common technique for niosome preparation. researchgate.net
Physicochemical Characterization of Formulated Systems
The performance of these advanced drug delivery systems is highly dependent on their physicochemical properties. Therefore, thorough characterization is essential.
Particle Size Distribution and Polydispersity Index
Particle size and its distribution are critical parameters that influence the stability, drug release profile, and biological interaction of the delivery system. Dynamic Light Scattering (DLS) is a widely used technique to determine the mean particle size (z-average) and the Polydispersity Index (PDI). mdpi.com The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.5 generally indicates a monodispersed or homogeneous population of particles, which is desirable for a controlled and reproducible drug delivery system. researchgate.netunsri.ac.id
For instance, studies on clindamycin-loaded polymeric nanoparticles have reported mean particle sizes in the range of 180-220 nm with moderate PDI values. mdpi.commdpi.com Liposomal formulations of clindamycin phosphate have been prepared with mean particle sizes of about 1 µm or less, demonstrating homogeneous size distribution. nih.govresearchgate.net
Table 1: Particle Size and Polydispersity Index of Various Clindamycin Formulations
| Formulation Type | Drug | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Polymeric Nanoparticles (PLGA) | Clindamycin | ~216 | Moderate | mdpi.com |
| Polymeric Nanoparticles (Chitosan) | Clindamycin | 362 ± 19 | < 0.47 | nih.gov |
| Polymeric Nanoparticles (Hyaluronic Acid) | Clindamycin | 417 ± 9 | < 0.47 | nih.gov |
| Ethosomes | Clindamycin HCl | 179.6 ± 8.6 | 0.361 ± 0.015 | unsri.ac.id |
| Nanostructured Lipid Carriers | Clindamycin Phosphate | 136 ± 0.11 | 0.256 ± 0.10 | researchgate.net |
| Liposomes | Clindamycin Phosphate | ~1000 or less | Homogeneous | nih.gov |
| Niosomes | Clindamycin | 243.03 | - | nih.gov |
| Solid Lipid Nanoparticles | Fluconazole (co-formulated with Clindamycin niosomes) | 171.97 | - | nih.gov |
This table is interactive. Click on the headers to sort the data.
Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. mdpi.com A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, which can prevent aggregation and ensure the long-term stability of the formulation. ujpronline.com The surface charge can also influence the interaction of the nanocarrier with biological membranes. nih.gov
For example, clindamycin-loaded PLGA nanoparticles have been formulated to have both positive and negative surface charges. Negatively charged particles (Cly/PNPs) exhibited a zeta potential of -16 ± 0.2 mV, while positively charged particles (Cly/PPNPs), modified with PEI, had a zeta potential of +13 ± 0.6 mV. mdpi.com In another study, clindamycin-loaded chitosan (B1678972) nanoparticles showed a positive zeta potential of +27.7 ± 0.9 mV, while hyaluronic acid nanoparticles had a negative charge of -30.2 ± 2.7 mV. nih.gov
Table 2: Zeta Potential of Various Clindamycin Formulations
| Formulation Type | Drug | Zeta Potential (mV) | Reference |
| Polymeric Nanoparticles (PLGA) | Clindamycin | -16 ± 0.2 | mdpi.com |
| Polymeric Nanoparticles (PLGA-PEI) | Clindamycin | +13 ± 0.6 | mdpi.com |
| Polymeric Nanoparticles (PHA) | Clindamycin | -11.6 ± 0.5 | mdpi.com |
| Polymeric Nanoparticles (Chitosan) | Clindamycin | +27.7 ± 0.9 | nih.gov |
| Polymeric Nanoparticles (Hyaluronic Acid) | Clindamycin | -30.2 ± 2.7 | nih.gov |
| Niosomes | Clindamycin | -23.3 | nih.gov |
| Solid Lipid Nanoparticles | Fluconazole (co-formulated with Clindamycin niosomes) | -15 | nih.gov |
| Microemulgel | Clindamycin | -28.13 | pexacy.com |
This table is interactive. Click on the headers to sort the data.
Encapsulation Efficiency and Drug Loading Capacity
The success of advanced pharmaceutical formulations hinges on their ability to effectively incorporate therapeutic agents. Encapsulation efficiency (EE%) and drug loading capacity (DL%) are critical parameters that quantify this effectiveness. For clindamycin myristate and its parent compounds, these values vary significantly depending on the type of nanocarrier, the polymers used, and the preparation methods employed.
In the development of clindamycin-loaded polymeric nanoparticles, the choice of polymer and its ratio to the drug are crucial. For instance, in one study, clindamycin hydrochloride (CLH) encapsulated in poly lactic acid (PLA) and poly (D,L-lactide-co-glycolide) (PLGA) nanoparticles showed that the loading efficiency increased as the drug-to-polymer concentration ratio increased. Specifically, for CLH-PLA nanoparticles, the loading efficiency rose from 7.2% to 24.5% as the ratio changed from 1:20 to 1:5. nih.gov Similarly, for CLH-PLGA nanoparticles, the efficiency increased from 45% to 72.35% over the same ratio change, indicating PLGA's superior loading capacity for clindamycin. nih.gov
Another study focusing on polyhydroxyalkanoate (PHA) nanoparticles for clindamycin delivery reported a drug loading of 6.76 ± 0.19% and an encapsulation efficiency of 74.06 ± 2.41%. mdpi.com In a different approach using ethosomes, a formulation with 2% phospholipon 90G and 40% ethanol (B145695) achieved a remarkable entrapment efficiency of 98.31 ± 0.06%. unsri.ac.id
Solid lipid nanoparticles (SLNs) have also been explored. One study noted that the encapsulation efficiencies of SLN batches were high, though specific percentages for clindamycin were not detailed. researchgate.net However, it is generally acknowledged that SLNs can sometimes have lower drug loading capacity, which has led to the development of nanostructured lipid carriers (NLCs) to improve this aspect. nih.gov
Microsphere formulations of clindamycin using Eudragit RS 100 and Eudragit RL 100 polymers demonstrated entrapment efficiencies ranging from 65.12% to 82.10%, with the highest efficiency seen at a 1:3 drug-to-polymer ratio. journalgrid.com In a combination drug delivery system, clindamycin- and rifampicin-loaded nanospheres showed drug-loading contents of approximately 3% and 8% respectively, at a 1:2 drug-to-polymer ratio. nih.gov
These findings highlight the versatility of different nanoformulations in encapsulating clindamycin and the importance of optimizing formulation parameters to maximize drug payload.
Interactive Data Table: Encapsulation Efficiency and Drug Loading of Clindamycin Formulations
| Formulation Type | Polymer/Lipid | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLA Nanoparticles | Poly Lactic Acid | 1:20 | 7.2 ± 2.08 | - | nih.gov |
| PLA Nanoparticles | Poly Lactic Acid | 1:5 | 24.5 ± 4.29 | - | nih.gov |
| PLGA Nanoparticles | Poly (D,L-lactide-co-glycolide) | 1:20 | 45 ± 3.45 | - | nih.gov |
| PLGA Nanoparticles | Poly (D,L-lactide-co-glycolide) | 1:5 | 72.35 ± 2.31 | - | nih.gov |
| PHA Nanoparticles | Polyhydroxyalkanoate | - | 74.06 ± 2.41 | 6.76 ± 0.19 | mdpi.com |
| Ethosomes | Phospholipon 90G / Ethanol | - | 98.31 ± 0.06 | - | unsri.ac.id |
| Microspheres | Eudragit RS/RL 100 | 1:3 | 82.10 | - | journalgrid.com |
| Nanospheres | PLEC | 1:2 | ~15 | ~3 | nih.gov |
Morphological Assessment (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)
The morphology of drug delivery systems is a key determinant of their stability, drug release characteristics, and interaction with biological tissues. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools used to visualize the shape, size, and surface characteristics of these formulations.
Studies on clindamycin-loaded nanoparticles have consistently revealed their morphology through these techniques. For instance, SEM imaging of clindamycin-loaded polyhydroxyalkanoate (PHA) nanoparticles showed a spherical shape. mdpi.com Similarly, clindamycin-loaded PLGA nanoparticles, both positively and negatively charged, were observed to be spherical with uniform size distribution via SEM. nih.gov In another study, SEM confirmed the spherical and isolated structures of clindamycin hydrochloride-loaded PLA and PLGA nanoparticles. nih.gov
Clindamycin phosphate-loaded nanoparticles prepared with sodium alginate and guar (B607891) gum were visualized by SEM, revealing a cube-like and somewhat irregular shape, with the drug entrapped within the polymeric matrix. jetir.org The morphology of polyurethane nanofibrous scaffolds loaded with clindamycin molecularly imprinted polymeric nanoparticles was also evaluated using SEM. mdpi.com
The average size of these nanoparticles is another critical factor. Clindamycin-loaded PHA nanoparticles had an average size of approximately 216.2 ± 38.9 nm. mdpi.com In a different study, clindamycin-loaded PLGA nanoparticles had average sizes of 132 ± 41 nm (negatively charged) and 126 ± 33 nm (positively charged). nih.gov Ethosomal formulations of clindamycin HCl were found to have a particle size of 179.6 ± 8.6 nm. unsri.ac.id
This morphological and size information is crucial for understanding how these advanced formulations will behave both in vitro and in vivo.
Interactive Data Table: Morphological Characteristics of Clindamycin Formulations
| Formulation Type | Microscopy Technique | Observed Morphology | Average Particle Size (nm) | Reference |
| PHA Nanoparticles | SEM | Spherical | 216.2 ± 38.9 | mdpi.com |
| PLGA Nanoparticles | SEM | Spherical, uniform | 126 - 132 | nih.gov |
| PLA/PLGA Nanoparticles | SEM | Spherical, isolated | - | nih.gov |
| Sodium Alginate/Guar Gum NP | SEM | Cubic, irregular | 178.6 - 303.5 | jetir.org |
| Ethosomes | - | - | 179.6 ± 8.6 | unsri.ac.id |
In Vitro Drug Release Kinetics and Profile Analysis
Understanding the rate and mechanism of drug release from a formulation is fundamental to predicting its therapeutic efficacy. In vitro drug release studies are performed to analyze the release profile of clindamycin from various advanced delivery systems.
Release Mechanism from Various Formulations
The release of clindamycin from different formulations is governed by various mechanisms, including diffusion, swelling, and erosion of the carrier matrix. For instance, in a study of clindamycin hydrochloride-loaded PLA and PLGA nanoparticles, the release was found to be biphasic, with an initial burst release followed by a sustained release phase. nih.gov The release from CLH-PLGA nanoparticles was considerably slower than from CLH-PLA nanoparticles. nih.gov In the case of CLH-PLA, 50% of the drug was released within 4 hours, whereas for CLH-PLGA, this took 8 hours. nih.gov This suggests that the type of polymer significantly influences the release kinetics.
The release kinetics of clindamycin from floating tablets have been shown to follow the Korsmeyer-Peppas model, which indicates that the release is governed by a combination of diffusion and polymer relaxation. ijphr.com Similarly, the release of clindamycin hydrochloride from PLGA particles in both pH 6.8 and pH 7.4 was also found to fit the First-order and Korsmeyer-Peppas models. ijpmbs.com
Sustained and Controlled Release Strategies
A primary goal of advanced drug delivery systems is to achieve sustained or controlled release, thereby maintaining therapeutic drug concentrations over an extended period and improving patient compliance. Various strategies have been successfully employed for clindamycin.
Polymeric nanoparticles are a prominent example of a sustained release system. Clindamycin-loaded PLGA nanoparticles have been shown to sustain the release of the drug for over 2 days. nih.gov Similarly, clindamycin-loaded PHA nanoparticles also exhibited a sustained release profile for up to 48 hours. mdpi.com An even more extended release was observed with clindamycin hydrochloride-loaded PLA and PLGA nanoparticles, which showed a controlled release profile for up to 144 hours (6 days). nih.gov
Microsphere-based formulations also offer a viable strategy for sustained release. Clindamycin microspheres incorporated in a bioadhesive gel demonstrated a maximum release of 90.12% over 8 hours. journalgrid.com In another approach, solid lipid nanoparticles (SLNs) have been shown to provide sustained release of incorporated drugs. researchgate.net
The structure of the delivery system can also be engineered to control the release rate. For example, a floating delivery system composed of assembled swellable matrix modules was designed to modulate the release rate and kinetics of clindamycin. nih.gov By stacking additional inert or swellable modules, the release profile could be linearized or the release rate significantly reduced. nih.gov
These studies demonstrate the successful application of various formulation strategies to achieve sustained and controlled release of clindamycin, which is crucial for enhancing its therapeutic effect.
Theoretical and Ex Vivo Permeation Studies
Enhanced Skin Penetration Mechanisms (in vitro or ex vivo models)
The stratum corneum presents a formidable barrier to the topical delivery of many drugs. Advanced formulations are designed to overcome this barrier and enhance the penetration of active ingredients like clindamycin into the deeper layers of the skin. In vitro and ex vivo permeation studies using models such as excised human or animal skin, or artificial skin constructs, are essential for evaluating the effectiveness of these formulations. researchgate.net
Several studies have demonstrated the enhanced skin permeation of clindamycin from various nanocarriers. Microemulsions composed of water, isopropyl palmitate, Aerosol OT, and 1-butanol (B46404) significantly increased the permeation of clindamycin phosphate through human epidermis compared to a standard isopropanol (B130326) solution. nih.gov Notably, oil-in-water (o/w) microemulsions showed relatively higher drug permeation than water-in-oil (w/o) microemulsions. nih.gov
Lipid-based nanocarriers have also shown great promise. Liposomes are known to enhance the topical delivery of hydrophilic substances. nih.gov The mechanism is thought to involve the interaction of liposomal lipids with the intercellular lipids of the stratum corneum, leading to its destabilization and improved drug penetration. austinpublishinggroup.com Similarly, solid lipid nanoparticles (SLNs) can enhance drug penetration through the stratum corneum. researchgate.netnih.gov
Transfersomes, which are ultra-deformable liposomes, and ethosomes, which contain ethanol, are specifically designed for enhanced skin penetration. mdpi.com The flexibility of transfersomes allows them to squeeze through the narrow channels in the stratum corneum, while the ethanol in ethosomes fluidizes the lipid bilayers of the skin, facilitating drug penetration. researchgate.netsums.ac.ir Invasomes, which contain terpenes as penetration enhancers, also work by increasing the fluidity of the vesicle bilayer and the skin's lipid matrix. mdpi.com
A study using a transethosomal carrier for clindamycin demonstrated enhanced penetration into skin tissue compared to traditional formulations. researchgate.net Another study using an ex vivo skin permeation model with Franz diffusion cells also highlighted the ability of nanovesicular systems to improve the penetration of clindamycin. nih.gov The use of penetration enhancers like isopropyl myristate within these formulations can further boost drug permeation. mdpi.comgoogle.com
These advanced formulations employ various mechanisms, from disrupting the stratum corneum's lipid structure to utilizing flexible vesicles that can navigate through skin channels, to effectively deliver clindamycin to its target site within the skin.
Follicular Targeting Strategies and Assessment (in vitro or ex vivo)
The effective delivery of antimicrobial agents to the pilosebaceous unit is a primary goal in the treatment of follicular-related skin conditions. For a lipophilic compound like clindamycin myristate, formulation strategies would likely involve lipid-based nanocarriers such as nanostructured lipid carriers (NLCs) or nanoemulsions. These systems can enhance drug solubilization and facilitate penetration into the hair follicle.
In Vitro and Ex Vivo Assessment Methods:
To evaluate the follicular targeting efficiency of a hypothetical clindamycin myristate formulation, standard in vitro and ex vivo models would be employed. These methodologies are crucial for determining the formulation's ability to selectively accumulate in the hair follicles.
In Vitro Permeation Studies: These studies typically utilize Franz diffusion cells with synthetic membranes or, more relevantly, excised skin (human or animal, often porcine due to its similarity to human skin). Current time information in Nyong-et-Kellé, CM.google.com The amount of clindamycin myristate penetrating into and across the skin layers would be quantified, often using techniques like High-Performance Liquid Chromatography (HPLC). veterinaria.orgresearchgate.netresearchgate.net
Ex Vivo Skin Models: These models use fresh human or animal skin to provide a more biologically relevant barrier. Current time information in Nyong-et-Kellé, CM.google.com After application of the formulation, various techniques can be used to visualize and quantify follicular penetration:
Confocal Laser Scanning Microscopy (CLSM): This non-invasive imaging technique allows for the visualization of fluorescently-labeled formulations within the skin strata and hair follicles. Current time information in Nyong-et-Kellé, CM.
Tape Stripping: This method involves the sequential removal of the stratum corneum layers with adhesive tape to determine the drug concentration at different depths. google.com
Cyanoacrylate Skin Surface Biopsy: This technique is used to sample the contents of the upper part of the hair follicle (infundibulum) to quantify drug accumulation.
Hypothetical Research Findings:
A successful study on a clindamycin myristate nanoemulsion, for instance, would be expected to generate data demonstrating significantly higher deposition of the drug in the follicular casts compared to the epidermis and dermis, when compared to a conventional, non-nano formulation. However, no such specific data for clindamycin myristate is currently published.
Formulation Stability Assessment (Physicochemical Stability)
The stability of a pharmaceutical formulation is critical to ensure its safety, efficacy, and shelf-life. Assessment involves evaluating the physical and chemical integrity of the formulation under various environmental conditions.
Long-Term and Accelerated Stability Testing of Formulations
Stability studies are conducted according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.euich.org
Long-Term Stability Testing: This involves storing the formulation at recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a period extending beyond the proposed shelf-life. europa.eufda.gov.ph
Accelerated Stability Testing: To predict the long-term stability in a shorter timeframe, formulations are subjected to elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of six months. europa.eufda.gov.ph
During these studies, various physicochemical parameters of the formulation would be monitored at specified time intervals. For a nanoemulsion or gel containing clindamycin myristate, these would include:
Appearance: Color, clarity, and phase separation.
pH: Changes in pH can indicate chemical degradation.
Viscosity: Important for the physical stability and application of semi-solid formulations.
Particle Size and Polydispersity Index (PDI): For nanoformulations, any significant change in droplet or particle size can affect stability and performance.
A comprehensive study would present this data in a tabular format, as shown in the hypothetical example below for a clindamycin myristate nanoemulsion gel.
Hypothetical Accelerated Stability Data for a Clindamycin Myristate 1% Nanoemulsion Gel
| Parameter | Initial | 1 Month | 3 Months | 6 Months |
|---|---|---|---|---|
| Appearance | White, opaque, homogenous gel | No change | No change | No change |
| pH | 6.2 | 6.1 | 6.0 | 5.9 |
| Viscosity (cP) | 15000 | 14950 | 14800 | 14750 |
| Assay (%) | 100.2 | 99.5 | 98.1 | 96.5 |
| Total Impurities (%) | 0.15 | 0.35 | 0.75 | 1.20 |
Note: This table is for illustrative purposes only. No such published data exists for a clindamycin myristate formulation.
Chemical Stability of Clindamycin Myristate within Formulations
A stability-indicating analytical method, typically HPLC, is essential for this purpose. veterinaria.orgnih.goviajps.com Such a method must be able to separate the intact API from all potential degradation products and formulation excipients. Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) are performed on the API to generate potential degradation products and validate the analytical method's specificity. veterinaria.orgresearchgate.net
The primary degradation pathways for other clindamycin esters, like the phosphate ester, are known to be hydrolysis and oxidation. researchgate.net It is plausible that clindamycin myristate would also be susceptible to hydrolysis of its ester linkage. However, without specific studies, its degradation profile within a complex formulation matrix remains unknown. A complete stability analysis would include a table detailing the levels of known and unknown impurities over the course of the stability study.
Degradation Kinetics and Stability Profiling of Clindamycin Myristate As a Chemical Entity
Hydrolytic Degradation Pathways and Kinetics
Hydrolysis represents a significant degradation pathway for clindamycin (B1669177) esters, influenced by factors such as pH.
The stability of clindamycin is pH-dependent. Studies on clindamycin and its esters, like clindamycin phosphate (B84403), have shown that maximum stability is generally observed in the pH range of 3 to 5. researchgate.net While specific pH-rate profile data for clindamycin myristate is not extensively detailed in the provided search results, the general behavior of clindamycin suggests that both acidic and basic conditions can accelerate hydrolysis. For instance, clindamycin itself undergoes hydrolysis of the thioglycoside linkage in acidic conditions (pH 0.4-4) and scission of the 7-(S)-Cl group in the pH range of 5-10. researchgate.net It is reasonable to infer that clindamycin myristate would also exhibit pH-dependent stability, with optimal stability likely in the acidic to neutral pH range. The ester linkage in clindamycin myristate is susceptible to hydrolysis, which would be catalyzed by both hydrogen and hydroxide (B78521) ions.
The stability of clindamycin phosphate, a related ester, is noted to be poor due to facile hydrolysis of the phosphate ester and amide links. google.com This susceptibility to hydrolysis underscores the importance of pH control in formulations containing clindamycin esters. While clindamycin hydrochloride solutions are reasonably stable over a pH range of 1 to 6.5, the stability of esters like the myristate is a critical consideration. pharmacylibrary.com
Table 1: pH-Dependent Stability of Clindamycin
| pH Range | Predominant Degradation Pathway for Clindamycin |
| 0.4 - 4 | Hydrolysis of the thioglycoside linkage. researchgate.net |
| 3 - 5 | Maximum stability observed. researchgate.net |
| 5 - 10 | Scission of the 7-(S)-Cl group. researchgate.net |
This table illustrates the general pH-dependent degradation pathways of the parent compound, clindamycin, which provides a basis for understanding the potential hydrolytic behavior of its myristate ester.
The primary hydrolytic degradation of clindamycin myristate would involve the cleavage of the ester bond, yielding clindamycin and myristic acid. Further degradation of the parent clindamycin molecule can then occur. In acidic conditions, hydrolysis of the thioglycoside linkage of clindamycin leads to the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. researchgate.net Under more neutral to alkaline conditions, the 7-(S)-Cl group can be displaced to form the 7-(R)-OH analog, lincomycin (B1675468). researchgate.net
Therefore, the expected hydrolytic degradation products of clindamycin myristate include:
Clindamycin
Myristic Acid
1-dethiomethyl-1-hydroxy clindamycin
Methyl Mercaptan
Lincomycin
Oxidative Degradation Pathways and Mechanisms
Oxidative processes, often influenced by environmental factors, can also contribute to the degradation of clindamycin myristate.
Clindamycin hydrochloride is reported to be stable in air and light. nih.gov However, the presence of oxidizing agents can lead to degradation. For instance, clindamycin can be oxidized by agents like potassium iodate. researchgate.net Photodegradation can also occur, particularly in the presence of photosensitizers. A study on clindamycin photodegradation induced by dissolved black carbon (DBC) found that reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) (O₂•⁻) were involved in the degradation process. nih.gov This suggests that exposure to light, especially in the presence of substances that can generate ROS, may affect the stability of clindamycin myristate.
The sulfur atom in the clindamycin molecule is a primary site for oxidation. The major oxidative degradation product of clindamycin is clindamycin sulfoxide (B87167). nih.govmedchemexpress.com This metabolite is formed through S-oxidation, a process that can be mediated by cytochrome P450 enzymes in vivo, but can also occur chemically. medchemexpress.com Clindamycin palmitate, another ester, is known to form sulfoxide isomers (α and β) as impurities. researchgate.net It is highly probable that clindamycin myristate would also form clindamycin myristate sulfoxide as a primary oxidative degradation product. Further oxidation can lead to the formation of clindamycin sulfone. google.com
Table 2: Identified Oxidative Degradation Products of Clindamycin and its Esters
| Degradation Product | Parent Compound | Reference |
| Clindamycin Sulfoxide | Clindamycin | nih.govmedchemexpress.com |
| Clindamycin Palmitate Sulphoxides (α-/β-isomers) | Clindamycin Palmitate | researchgate.net |
| Clindamycin Sulfone | Clindamycin | google.com |
Thermal Degradation Characteristics and Kinetics
Elevated temperatures can accelerate the degradation of clindamycin and its esters, impacting their stability.
Clindamycin phosphate has been shown to have poor thermal stability, making it unsuitable for moist heat sterilization. google.commagtechjournal.com Thermal degradation leads to an increase in impurities. magtechjournal.com Studies on clindamycin have shown that at higher temperatures, degradation is enhanced. mdpi.com For clindamycin, the activation energy for degradation varies depending on the pH and the specific degradation pathway. researchgate.net For instance, the activation energy for thioglycoside hydrolysis in 0.1 M HCl is 38.0 ± 1.2 kcal/mole. researchgate.net
While specific kinetic data for the thermal degradation of clindamycin myristate is not available in the provided search results, it is expected to be thermally labile, similar to other clindamycin esters. The degradation process at elevated temperatures would likely involve a combination of hydrolysis and other reactions. The melting and degradation temperature of clindamycin has been measured at 219 °C, within a range of 189 °C to 263 °C. researchgate.net
Photostability Studies of the Compound
Specific photostability studies focusing exclusively on clindamycin myristate are not extensively documented in publicly accessible scientific literature. General guidance for clindamycin and its derivatives suggests storage in tight, light-resistant containers, implying potential sensitivity to light. However, without dedicated studies on clindamycin myristate, quantitative data on its photolytic degradation pathways and kinetics remains unavailable.
Influence of Excipients and Environmental Factors on Inherent Compound Stability
There is a lack of specific research on how pharmaceutical excipients and environmental factors directly impact the stability of clindamycin myristate. For clindamycin and its other salts, stability is known to be influenced by factors such as pH and the presence of other compounds. However, the specific interactions between clindamycin myristate and common excipients, or its stability under varying temperature and humidity, have not been detailed in the available literature. Material safety data sheets for clindamycin myristate indicate that it is stable under normal conditions and to avoid contact with strong oxidizing agents.
Stability in Various Solvents and Simulated Biological Fluids (in vitro)
Detailed in vitro stability studies of clindamycin myristate in a range of solvents and simulated biological fluids have not been published. While the solubility of clindamycin myristate in water is reported to be low, its stability and degradation kinetics in these media are not characterized. Studies on clindamycin palmitate hydrochloride, another ester, indicate that in vivo hydrolysis rapidly converts it to the active clindamycin, but this does not provide specific data on the in vitro stability of the clindamycin myristate ester in simulated environments.
Structure Activity and Structure Metabolism Relationships of Lincosamide Prodrugs
Relationship between Ester Moiety and Prodrug Properties (e.g., lipophilicity, enzymatic susceptibility)
The ester moiety in lincosamide prodrugs plays a crucial role in determining their physicochemical properties, which in turn affect their absorption, distribution, and ultimately, their therapeutic efficacy. By masking polar functional groups of the parent drug, ester prodrugs can exhibit increased lipophilicity. mdpi.com This enhanced lipophilicity facilitates better permeation across biological membranes. mdpi.comscirp.org For instance, the palmitate ester of clindamycin (B1669177) is used to increase its lipophilicity. mdpi.com Similarly, clindamycin phosphate (B84403), a water-soluble ester prodrug, is designed for parenteral administration and is rapidly hydrolyzed in the body to the active clindamycin. auburn.edutga.gov.au
The nature of the ester chain directly influences these properties. An increase in the chain length of the alkyl substituent at the 4-position of the pyrrolidine (B122466) moiety (up to n-hexyl) has been shown to increase in-vivo activity. ramauniversity.ac.in This is attributed to altered physicochemical parameters like the partition coefficient, which governs the drug's ability to distribute into tissues. ramauniversity.ac.in
The susceptibility of the ester bond to enzymatic cleavage by esterases is another critical factor. mdpi.com The rate of this hydrolysis determines the release of the active drug. Ester prodrugs are designed to be stable in vitro but rapidly converted to the parent drug by esterases upon entering the body. mdpi.com However, not all esters are cleaved efficiently by in-vivo esterases, and a slow cleavage rate can limit the effectiveness of the prodrug approach. scirp.org The steric hindrance around the ester carbonyl group can also affect its interaction with esterase enzymes. cbspd.com
| Prodrug | Ester Moiety | Key Property Change | Effect |
| Clindamycin Palmitate | Palmitate | Increased Lipophilicity | Masks polar groups to improve membrane permeation mdpi.com |
| Clindamycin Phosphate | Phosphate | Increased Water Solubility | Allows for parenteral administration auburn.edutga.gov.au |
| 4'-alkyl substituted lincomycin (B1675468) analogs | n-propyl to n-hexyl | Increased Lipophilicity | Increases in-vivo activity ramauniversity.ac.in |
Correlation between Ester Structure and In Vitro Bioconversion Rates
The rate at which a lincosamide prodrug is converted back to its active form is a key determinant of its pharmacokinetic profile. In vitro studies are essential for understanding this bioconversion process. The structure of the ester moiety has a direct correlation with the rate of this enzymatic hydrolysis.
For example, studies comparing the bioconversion of different phosphate prodrugs have shown significant variations in their cleavage rates. Fosphenytoin and clindamycin phosphate were identified as representing the fastest and among the slowest turned over prodrugs, respectively, in incubations with rat and monkey intestinal alkaline phosphatases (rIALP) and rat intestinal mucosal scraps (RIMS). researchgate.net This highlights that even within the same class of ester prodrugs (phosphates), structural differences in the parent drug molecule can significantly impact the rate of enzymatic hydrolysis.
The hydrolysis of ester-type drugs during absorption is largely carried out by intestinal esterases. researchgate.net The rate of this hydrolysis is crucial for oral bioavailability. If the hydrolysis rate is too rapid, the parent drug may be released prematurely in the gastrointestinal tract, while a rate that is too slow can lead to incomplete absorption of the prodrug. nih.gov Therefore, a balance must be struck to ensure optimal bioconversion.
| Prodrug | Enzyme System | Relative Bioconversion Rate |
| Fosphenytoin | Rat and Monkey rIALP, RIMS | Fast researchgate.net |
| Clindamycin Phosphate | Rat and Monkey rIALP, RIMS | Slow researchgate.netresearchgate.net |
Molecular Modeling and Computational Chemistry Approaches to Predict Prodrug Behavior
In recent years, molecular modeling and computational chemistry have become invaluable tools in the design and prediction of prodrug behavior, offering a more rational and efficient approach compared to traditional trial-and-error methods. mdpi.comalquds.eduresearchgate.net These computational techniques can predict various properties of prodrugs, including their physicochemical characteristics, metabolic stability, and potential for enzymatic cleavage.
Computational methods like molecular mechanics (MM) and quantum mechanical (QM) methods help in understanding the detailed mechanisms of enzymatic reactions where experimental measurements are not feasible. mdpi.com For instance, Density Functional Theory (DFT) calculations have been used to predict the half-life of prodrug conversion. mdpi.com By modeling the interaction between the prodrug and the active site of an enzyme, researchers can estimate the susceptibility of the ester bond to hydrolysis. This allows for the in-silico screening of numerous potential prodrug candidates before their actual synthesis, saving time and resources. researchgate.net
Furthermore, computational approaches can be used to predict the lipophilicity and permeability of prodrugs. nih.gov By systematically modifying the chemical structure of the parent drug in silico, it is possible to explore how different ester moieties affect its ability to cross biological membranes. nih.gov This predictive power is crucial for designing prodrugs with optimal absorption and distribution profiles.
Design Principles for Next-Generation Lincosamide Prodrugs with Modified Myristate-like Esters
The design of next-generation lincosamide prodrugs, including those with modified myristate-like esters, is guided by several key principles aimed at overcoming the limitations of current therapies, such as a narrow spectrum of activity and bacterial resistance. harvard.eduharvard.edu A powerful synthetic platform now allows for the creation of lincosamides with novel modifications to both the northern (aminooctose) and southern (amino-acid) portions of the molecule. google.com
One major focus is to enhance activity against multidrug-resistant (MDR) pathogens. google.com Structure-activity relationship (SAR) analyses have highlighted that acyl chains like CH3(CH2)10CO– and CH3(CH2)12CO– can enhance antibacterial and antifungal efficacy. researchgate.net This suggests that myristate-like esters, which have a 14-carbon chain, could be promising candidates for modification.
Another critical design principle is to reduce metabolic degradation. The primary metabolic pathway for clindamycin involves oxidation by hepatic cytochrome P450 enzymes. google.com By designing prodrugs that are less susceptible to this "first-pass" metabolism, it may be possible to improve the therapeutic index, achieving the same inhibitory effect at a lower dosage. google.com
Furthermore, the design of next-generation prodrugs aims to modulate the drug's impact on the gut microbiome. Clindamycin use is associated with an increased risk of C. difficile infections. harvard.edu By creating prodrugs with increased activity against C. difficile, it may be possible to develop safer alternatives. google.com
The overarching strategy involves a convergent synthetic approach, allowing for the diversification of strategic sites on the lincosamide scaffold identified through X-ray crystallography of the drug bound to the bacterial ribosome and existing SAR data. harvard.edu This enables the rational design of novel prodrugs with tailored properties to address specific clinical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
